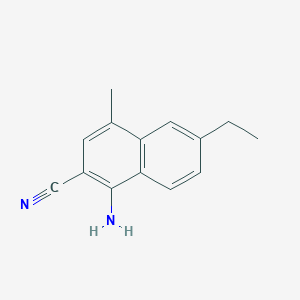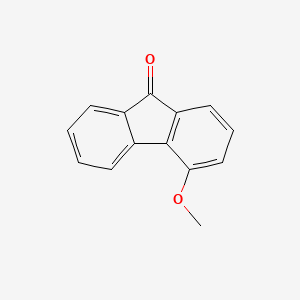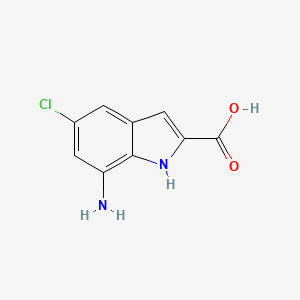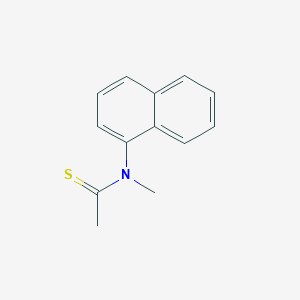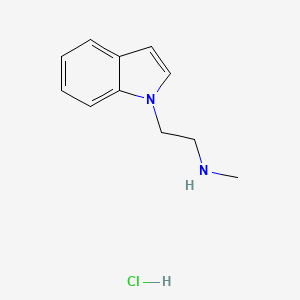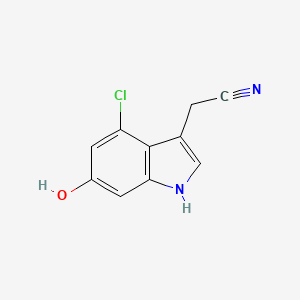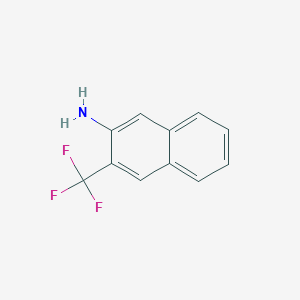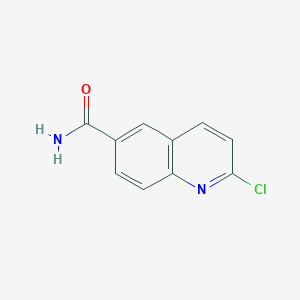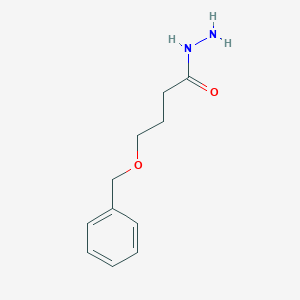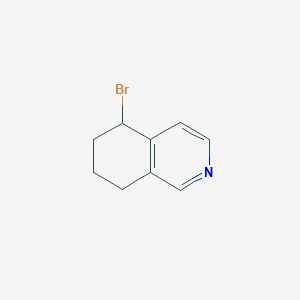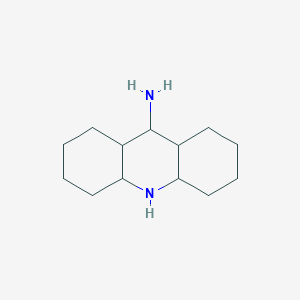
Tetradecahydroacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecahydroacridin-9-amine is a nitrogen-containing heterocyclic compound It is a derivative of acridine, characterized by its tetradecahydro structure, which means it has undergone hydrogenation to add hydrogen atoms, making it a saturated compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecahydroacridin-9-amine typically involves the hydrogenation of acridine derivatives. One common method is the catalytic hydrogenation of acridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the progress is monitored until complete hydrogenation is achieved .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors capable of withstanding high pressure and temperature. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tetradecahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Tetradecahydroacridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of Tetradecahydroacridin-9-amine primarily involves its interaction with DNA. It intercalates between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to bind to DNA and interfere with its function makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.
Tacrine: A tetrahydroacridine derivative used in the treatment of Alzheimer’s disease.
Amsacrine: An acridine derivative used as an anticancer agent .
Uniqueness
Tetradecahydroacridin-9-amine is unique due to its fully saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts. This saturation can influence its reactivity, stability, and interaction with biological targets, making it a distinct compound in the acridine family .
Properties
Molecular Formula |
C13H24N2 |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroacridin-9-amine |
InChI |
InChI=1S/C13H24N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h9-13,15H,1-8,14H2 |
InChI Key |
RYBHTNMXJGXIHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(C3CCCCC3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


